molecular formula C8H13NO3 B13972563 5-Ethoxy-3,4-dihydro-2h-pyrrole-2-carboxylic acid methyl ester

5-Ethoxy-3,4-dihydro-2h-pyrrole-2-carboxylic acid methyl ester

Cat. No.: B13972563
M. Wt: 171.19 g/mol
InChI Key: JZQCUHTXUVXJDW-UHFFFAOYSA-N
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Description

5-Ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid methyl ester is a heterocyclic organic compound with the molecular formula C9H15NO3 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid methyl ester typically involves the reaction of ethyl 5-oxo-L-prolinate with triethyloxonium tetrafluoroborate. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5-Ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme mechanisms and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid methyl ester
  • 5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid methyl ester

Uniqueness

5-Ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid methyl ester is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from similar compounds that may have different substituents, such as phenyl or methyl groups, leading to variations in their properties and applications.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H13NO3/c1-3-12-7-5-4-6(9-7)8(10)11-2/h6H,3-5H2,1-2H3

InChI Key

JZQCUHTXUVXJDW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(CC1)C(=O)OC

Origin of Product

United States

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